3,3-Dimethylpiperidine

Basicity pKa physicochemical property

3,3-Dimethylpiperidine (CAS 1193-12-0) is a C-3 gem-dimethyl-substituted saturated heterocyclic secondary amine belonging to the alkylpiperidine class. It possesses a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1193-12-0
Cat. No. B075641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidine
CAS1193-12-0
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C
InChIInChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
InChIKeyCDODDZJCEADUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpiperidine (CAS 1193-12-0): Core Physicochemical Identity and Compound-Class Positioning


3,3-Dimethylpiperidine (CAS 1193-12-0) is a C-3 gem-dimethyl-substituted saturated heterocyclic secondary amine belonging to the alkylpiperidine class [1]. It possesses a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol [2]. The geminal dimethyl substitution at the 3-position imposes distinct steric and conformational constraints on the piperidine ring, differentiating it from unsubstituted piperidine, positional isomers such as 4,4-dimethylpiperidine, and mono-methyl analogs like 3-methylpiperidine [3]. Its predicted conjugate acid pKa of 10.52±0.10 places it within the moderately strong base range typical of secondary alkylamines, while its calculated log P of approximately 1.63–1.97 indicates moderate lipophilicity suitable for membrane permeation in biological contexts [4].

Why Unsubstituted Piperidine or Positional Isomers Cannot Replace 3,3-Dimethylpiperidine in Quantitative Applications


The 3,3-gem-dimethyl motif is not a passive structural decoration; it produces measurable and functionally consequential differences in amine basicity, gas-phase ionization energy, conformational dynamics, and biological target engagement that cannot be replicated by unsubstituted piperidine, 4,4-dimethylpiperidine, or mono-methyl analogs [1][2]. In piperidine, 1,3-diaxial methyl groups lower the conjugate acid pKa by approximately 0.9 units relative to the parent amine through a combination of polar field effects and altered ammonium ion solvation [3]. In sigma-receptor ligand series, the 3,3-dimethyl substitution pattern consistently yields sub-nanomolar σ₁ receptor affinity with pronounced subtype selectivity, a profile that collapses when the gem-dimethyl group is moved to the 4-position, replaced by a single methyl, or removed entirely [4][5]. For mPGES-1 inhibitor programs, the 3,3-dimethylpiperidine scaffold provides a unique combination of target potency, COX-1/COX-2 counter-screening selectivity (>4,000-fold window), and oral pharmacokinetic properties that are inextricably linked to the specific substitution geometry; simple piperidine or alternative dimethyl isomers yield fundamentally different structure-activity relationships [6].

3,3-Dimethylpiperidine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Amine Basicity Reduction: 1,3-Diaxial Methyl Effect Lowers pKa by 0.9 Units Versus Piperidine

Potentiometric titration data from Hall (1964) demonstrate that in piperidine, the introduction of 1,3-diaxial methyl groups (as in 3,3-dimethylpiperidine) lowers the conjugate acid pKa by 0.9 units relative to unsubstituted piperidine [1]. The experimentally measured pKa of piperidine (conjugate acid) is 11.22 at 25°C [2], while the predicted pKa of 3,3-dimethylpiperidine is 10.52±0.10 , yielding a calculated difference of approximately 0.7 units—consistent with the Hall finding within experimental and prediction error. By comparison, 4,4-dimethylpiperidine has a predicted pKa of 10.71±0.10, reflecting the differential impact of methyl group placement on nitrogen basicity . For context, 3-methylpiperidine retains a pKa of 11.07 (25°C) , and 2,6-dimethylpiperidine has a predicted pKa of 10.82±0.10 , confirming that the 3,3-geminal arrangement produces the largest basicity attenuation among dimethylpiperidine isomers.

Basicity pKa physicochemical property amine protonation medicinal chemistry

Gas-Phase Ionization Potential: Stereospecific Alkyl Group Effect Quantified by Photoelectron Spectroscopy

Photoelectron spectroscopy data from Rozeboom and Houk (1982), compiled in the NIST Chemistry WebBook, provide a direct experimental comparison of gas-phase lone-pair ionization energies across the alkylpiperidine series [1]. 3,3-Dimethylpiperidine exhibits an ionization energy (IE) of 8.05 ± 0.05 eV, which is measurably lower than the 8.20 ± 0.05 eV recorded for unsubstituted piperidine under identical experimental conditions [2][3]. This 0.15 eV reduction reflects the stereospecific electron-donating effect of the 3,3-gem-dimethyl groups on the nitrogen lone pair—an effect that is distinct in magnitude and origin from the IE shifts observed for 3-methylpiperidine (8.03 ± 0.05 eV) [4] and pempidine (1,2,2,6,6-pentamethylpiperidine; 7.23 ± 0.05 eV) [5]. The Rozeboom and Houk study explicitly correlates alkyl substitution pattern with IE shifts, establishing that the stereochemical relationship between the methyl groups and the nitrogen lone pair—not merely the number of methyl substituents—governs the magnitude of the ionization energy perturbation.

Ionization potential photoelectron spectroscopy amine lone-pair energy electronic structure

Conformational Dynamics: Ring Reversal Barrier Quantified by Variable-Temperature ¹H NMR

Variable-temperature ¹H NMR studies of 3,3-dimethylpiperidine conducted by Hyun and So (1997) reveal that the two alternate chair conformers undergo slow-to-rapid exchange between -70°C and 30°C, with the exchange rate constant determined as a function of temperature by line-shape simulation of the gem-dimethyl ¹H signal [1]. The resulting free energy of activation for the chair-to-chair ring reversal is ΔG‡ = 44.4 ± 1.9 kJ mol⁻¹ at 298 K [2]. This barrier is substantially elevated compared to unsubstituted piperidine, for which nitrogen inversion and ring reversal processes are significantly more rapid at ambient temperature (estimated ΔG‡ for N-inversion in piperidine is approximately 25–27 kJ mol⁻¹) [3]. The 3,3-gem-dimethyl substitution introduces a strong conformational bias by destabilizing the transition state for ring reversal through 1,3-diaxial interactions, effectively 'locking' the ring into a preferred chair conformation on the NMR timescale at low temperatures. The Lambert (1971) study further demonstrates that the proportion of N–H axial conformation in 3,3-dimethylpiperidine is reduced relative to piperidine, indicating that the gem-dimethyl groups alter not only the dynamics but also the ground-state conformational equilibrium [4].

Conformational analysis ring inversion dynamic NMR chair-chair interconversion

Sigma-1 Receptor Affinity: Sub-Nanomolar Ki Achieved by 3,3-Dimethylpiperidine Derivatives with Demonstrated Subtype Selectivity

A systematic structure-activity relationship study by Berardi and colleagues (2011) evaluated a series of 3,3-dimethylpiperidine derivatives in radioligand binding assays at σ₁ and σ₂ receptors [1]. Compounds 18a and 19a,b demonstrated the highest σ₁ receptor affinity, with Ki values in the range of 0.14–0.38 nM, alongside good selectivity versus σ₂ receptor binding [2]. The companion multireceptorial study by the same group (2001) reported that compound 26, 1-[4-(2,3-dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine, exhibited apparent Ki values of 1.75 nM at σ₁ and 1.54 nM at the EBP (Δ8–Δ7 sterol isomerase) site, with 138- to 157-fold selectivity over the σ₂ receptor [3]. These affinity and selectivity values are intimately tied to the 3,3-dimethyl substitution pattern; earlier work by Berardi et al. (1996) demonstrated that alternative piperidine substitution patterns—including 4-benzyl substitution (compound 16, Ki = 3.9 nM at σ₁ but with significant 5-HT₁A cross-affinity, Ki < 0.14 nM)—yield different selectivity profiles, highlighting that the 3,3-dimethyl arrangement uniquely balances potency with receptor subtype discrimination [4].

Sigma-1 receptor radioligand binding subtype selectivity CNS pharmacology PET imaging

mPGES-1 Inhibition with Exceptional COX-1/COX-2 Selectivity: A >4,000-Fold Therapeutic Window

Kuklish et al. (2016) characterized a series of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors [1]. The lead compound, Example 14, inhibited PGE₂ synthesis in an ex vivo human whole blood (HWB) assay with an IC₅₀ of 7 nM [2]. Critically, the same compound showed no detectable activity in human COX-1 or COX-2 enzyme assays when tested at concentrations up to 30 μM, and failed to inhibit human mPGES-2 at 62.5 μM in a microsomal preparation assay [3]. This translates to a selectivity window of >4,280-fold for mPGES-1 over COX-1/COX-2—a magnitude of target discrimination that conventional NSAIDs and COX-2 selective inhibitors (coxibs) cannot achieve, as they directly inhibit COX enzymes and thus carry inherent gastrointestinal and cardiovascular liability. In dog pharmacokinetic studies, Example 14 demonstrated 74% oral bioavailability, low clearance (3.62 mL/min/kg), and a moderate volume of distribution (Vd,ss = 1.6 L/kg), meeting target candidate criteria for oral development [4]. Non-3,3-dimethyl-substituted piperidine analogs in the same study showed substantially altered or diminished mPGES-1 potency and altered selectivity profiles, confirming that the 3,3-dimethyl motif is a structural determinant of this unique pharmacology.

mPGES-1 prostaglandin E2 COX selectivity anti-inflammatory drug discovery

In Vivo Pharmacokinetics in Dog: Oral Bioavailability and Low Clearance Validate the 3,3-Dimethylpiperidine Scaffold for Oral Drug Development

In the mPGES-1 inhibitor program reported by Kuklish et al. (2016), the 3,3-dimethyl substituted N-aryl piperidine Example 14 was advanced to in vivo pharmacokinetic evaluation in dog [1]. The compound demonstrated 74% oral bioavailability, plasma clearance of 3.62 mL/min/kg (substantially below hepatic blood flow, indicating low hepatic extraction), and a steady-state volume of distribution (Vd,ss) of 1.6 L/kg [2]. These values fell within the project's pre-defined target ranges for an oral drug candidate, leading to the selection of Example 14 for further development [3]. While direct comparative PK data for non-3,3-dimethyl analogs in the same dog model are not publicly available in the same study, the fact that 14 was selected from a broader series implies that alternative substitution patterns yielded inferior PK profiles. The moderate Vd,ss (1.6 L/kg) is consistent with moderate tissue distribution without extensive sequestration, and the low clearance suggests favorable metabolic stability conferred in part by the steric shielding of the piperidine nitrogen by the gem-dimethyl groups.

Pharmacokinetics oral bioavailability dog model clearance volume of distribution

Evidence-Backed Application Scenarios for 3,3-Dimethylpiperidine (CAS 1193-12-0) in Medicinal Chemistry and Chemical Biology


mPGES-1 Inhibitor Lead Optimization for Next-Generation Anti-Inflammatory Therapeutics

Procurement of 3,3-dimethylpiperidine is directly justified for medicinal chemistry programs targeting mPGES-1-mediated PGE₂ suppression. As demonstrated by Kuklish et al. (2016), N-aryl derivatives built on this scaffold achieve IC₅₀ values of 7 nM in the physiologically relevant human whole blood assay while maintaining >4,280-fold selectivity over COX-1 and COX-2 [1]. This selectivity profile, which is mechanistically inaccessible to traditional NSAID or coxib scaffolds, positions 3,3-dimethylpiperidine as a key starting material for developing anti-inflammatory agents with a potentially differentiated safety margin. The demonstrated dog oral bioavailability of 74% and low clearance of 3.62 mL/min/kg further support its use in oral drug candidate optimization [2].

Sigma-1 Receptor PET Tracer and Neuropharmacological Probe Development

Researchers developing high-affinity σ₁ receptor ligands for positron emission tomography (PET) imaging or neuropharmacological target engagement studies should select 3,3-dimethylpiperidine as the core amine fragment. Berardi and colleagues (2011) demonstrated that 3,3-dimethylpiperidine derivatives consistently achieve sub-nanomolar σ₁ Ki values (0.14–0.38 nM) with >100-fold selectivity over σ₂ receptors [1]. This affinity-selectivity combination is essential for PET tracer development, where off-target σ₂ binding would confound imaging signal quantification. The multireceptorial profiling by the same group (2001) further established that the scaffold can be tuned for dual σ₁/EBP site engagement or for exclusive σ₁ targeting, providing flexibility for different neuropharmacological applications [2].

Conformationally Constrained Fragment-Based Drug Design and Scaffold Hopping

The 3,3-dimethylpiperidine ring is a privileged fragment for fragment-based drug discovery (FBDD) and scaffold-hopping exercises where conformational pre-organization is desired. The variable-temperature NMR data of Hyun and So (1997) establish that the chair-to-chair ring reversal barrier (ΔG‡ = 44.4 ± 1.9 kJ mol⁻¹ at 298 K) is substantially higher than that of unsubstituted piperidine [1][2]. This conformational rigidity reduces the entropic cost of target binding and can enhance both affinity and selectivity when the bioactive conformation matches the ground-state chair geometry. The Lambert (1971) study further confirms that the N–H axial/equatorial equilibrium is shifted relative to piperidine, providing a second tunable conformational parameter [3]. For structure-based design programs, 3,3-dimethylpiperidine offers a more predictable binding pose than flexible piperidine alternatives.

Physicochemical Property Modulation Through pKa Tuning in Lead Optimization

3,3-Dimethylpiperidine serves as a strategic replacement for unsubstituted piperidine in lead optimization when attenuated basicity is required. The Hall (1964) study established that the 1,3-diaxial methyl groups lower the conjugate acid pKa by 0.9 units relative to piperidine [1]. With a predicted pKa of 10.52 versus piperidine's 11.22, 3,3-dimethylpiperidine reduces the fraction of protonated species at pH 7.4 by approximately 5- to 8-fold [2]. This pKa shift can improve membrane permeability, reduce hERG channel blockade risk (often associated with highly basic amines), and modulate volume of distribution—all critical parameters in multiparameter optimization. The effect is specific to the 3,3-substitution pattern; 4,4-dimethylpiperidine (pKa 10.71) and 2,6-dimethylpiperidine (pKa 10.82) produce smaller pKa reductions, making 3,3-dimethylpiperidine the optimal choice when maximum pKa attenuation within the dimethylpiperidine isomer series is desired [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.